2-(4-Acetylpiperazin-1-YL)-N-(3-aminophenyl)acetamide
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Overview
Description
2-(4-Acetylpiperazin-1-YL)-N-(3-aminophenyl)acetamide is a synthetic organic compound with the molecular formula C12H17N3O It is known for its unique structure, which includes a piperazine ring substituted with an acetyl group and an aminophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Acetylpiperazin-1-YL)-N-(3-aminophenyl)acetamide typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.
Acetylation: The piperazine ring is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Amination: The acetylated piperazine is reacted with 3-nitroaniline under reducing conditions to form the aminophenyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Acetylpiperazin-1-YL)-N-(3-aminophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated compounds in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
2-(4-Acetylpiperazin-1-YL)-N-(3-aminophenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Acetylpiperazin-1-YL)-N-(3-aminophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2-(4-Acetylpiperazin-1-YL)-N-(3-aminophenyl)acetamide can be compared with other similar compounds, such as:
2-(4-Acetylpiperazin-1-YL)-N-(4-aminophenyl)acetamide: Similar structure but with the amino group in the para position.
2-(4-Acetylpiperazin-1-YL)-N-(2-aminophenyl)acetamide: Similar structure but with the amino group in the ortho position.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C14H20N4O2 |
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Molecular Weight |
276.33 g/mol |
IUPAC Name |
2-(4-acetylpiperazin-1-yl)-N-(3-aminophenyl)acetamide |
InChI |
InChI=1S/C14H20N4O2/c1-11(19)18-7-5-17(6-8-18)10-14(20)16-13-4-2-3-12(15)9-13/h2-4,9H,5-8,10,15H2,1H3,(H,16,20) |
InChI Key |
SXVYFGBYHLMJKP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCN(CC1)CC(=O)NC2=CC=CC(=C2)N |
Origin of Product |
United States |
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